molecular formula C10H19BrOSi B3045630 Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 110796-98-0

Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B3045630
CAS No.: 110796-98-0
M. Wt: 263.25 g/mol
InChI Key: GELGMOVVQFFDES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Silane, (4-bromo-2-butynyl)oxydimethyl- involves several steps. One common method includes the reaction of 4-bromo-2-butyn-1-ol with a silane derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Silane, (4-bromo-2-butynyl)oxydimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, (4-bromo-2-butynyl)oxydimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (4-bromo-2-butynyl)oxydimethyl- involves its interaction with specific molecular targets. The bromine atom and the triple bond in the 4-bromo-2-butynyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The silane group can also participate in various reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Silane, (4-bromo-2-butynyl)oxydimethyl- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Silane, (4-bromo-2-butynyl)oxydimethyl- in terms of its structure and reactivity.

Properties

IUPAC Name

4-bromobut-2-ynoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELGMOVVQFFDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552623
Record name [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110796-98-0
Record name [(4-Bromobut-2-yn-1-yl)oxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 2
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 3
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 4
Reactant of Route 4
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 5
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-
Reactant of Route 6
Silane, [(4-bromo-2-butynyl)oxy](1,1-dimethylethyl)dimethyl-

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